2-[6-(Phenylmethoxycarbonylamino)pyridin-2-yl]acetic acid
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Overview
Description
2-[6-(Phenylmethoxycarbonylamino)pyridin-2-yl]acetic acid is a complex organic compound that features a pyridine ring substituted with a phenylmethoxycarbonylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Phenylmethoxycarbonylamino)pyridin-2-yl]acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Phenylmethoxycarbonylamino Group: This step involves the protection of an amine group with a phenylmethoxycarbonyl (Cbz) group, which can be achieved using benzyl chloroformate in the presence of a base.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Phenylmethoxycarbonylamino)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-[6-(Phenylmethoxycarbonylamino)pyridin-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[6-(Phenylmethoxycarbonylamino)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets. The phenylmethoxycarbonylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetic acid: Lacks the phenylmethoxycarbonylamino group, making it less complex.
Phenylacetic acid: Lacks the pyridine ring, resulting in different chemical properties.
Pyridine-2-carboxylic acid: Similar pyridine structure but different functional groups.
Uniqueness
2-[6-(Phenylmethoxycarbonylamino)pyridin-2-yl]acetic acid is unique due to the presence of both the phenylmethoxycarbonylamino group and the acetic acid moiety on the pyridine ring. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[6-(phenylmethoxycarbonylamino)pyridin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14(19)9-12-7-4-8-13(16-12)17-15(20)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMMCSLGFVIJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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